Quinapril Diketopiperazina
Descripción general
Descripción
Quinapril Diketopiperazine is a derivative of the drug Quinapril . Quinapril is an ACE inhibitor prodrug used to treat hypertension, congestive heart failure, and slow the rate of progression of renal disease .
Synthesis Analysis
2,5-Diketopiperazines (DKPs) are cyclic peptides composed of two amino acids and have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular formula of Quinapril Diketopiperazine is C25H28N2O4 . It is a derivative of Quinapril, which is metabolized into Quinaprilat in the liver .Chemical Reactions Analysis
Quinapril Hydrochloride (QHCl) in the amorphous state undergoes cyclization to form Quinapril Diketopiperazine . The reaction rate is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .Aplicaciones Científicas De Investigación
Actividades Biológicas
Las diketopiperazinas, incluyendo Quinapril Diketopiperazina, son estructuras potenciales con extensas funciones biológicas {svg_1}. Poseen un anillo de seis miembros estable, que es un importante farmacóforo {svg_2}. Estos compuestos han atraído la atención de los investigadores de productos naturales durante mucho tiempo {svg_3}.
Organismos Marinos
Se ha demostrado que los organismos marinos son una amplia fuente para descubrir derivados de diketopiperazina {svg_4}. En los últimos años, se han encontrado cada vez más diketopiperazinas bioactivas interesantes en diversos hábitats marinos {svg_5}.
Actividades Antimicrobianas
Las diketopiperazinas han mostrado actividades antimicrobianas {svg_6}. Esto las convierte en candidatas potenciales para el desarrollo de nuevos fármacos antimicrobianos.
Actividades Antitumorales y Antivirales
Las diketopiperazinas también exhiben actividades antitumorales y antivirales {svg_7}. Esto sugiere que podrían utilizarse en el tratamiento de diversos cánceres e infecciones virales.
Tratamiento de la Lesión Cerebral Isquémica
Curiosamente, las diketopiperazinas han mostrado un tratamiento relativamente raro de la lesión cerebral isquémica {svg_8}. Esto abre nuevas posibilidades para el tratamiento de esta condición.
Señalización de Quorum-Sensing
Las diketopiperazinas tienen relevancia en la señalización de quorum-sensing {svg_9}. Esto podría tener implicaciones en el estudio de la comunicación bacteriana y el desarrollo de estrategias para interrumpir esta comunicación.
Actividades Anti-Alzheimer
Las diketopiperazinas han mostrado actividades anti-Alzheimer {svg_10}. Esto sugiere que podrían utilizarse en el desarrollo de fármacos para el tratamiento de la enfermedad de Alzheimer.
Inhibición de la Polimerización de Microtúbulos
Las diketopiperazinas han mostrado inhibición de la polimerización de microtúbulos {svg_11}. Esto podría tener implicaciones en el estudio de la división celular y el desarrollo de fármacos anticancerígenos.
Safety and Hazards
Direcciones Futuras
Quinapril is used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As a class, ACE inhibitors have been shown to reduce proteinuria in diabetic patients . More research is needed to explore the potential uses of Quinapril Diketopiperazine in these areas.
Mecanismo De Acción
- Quinapril is an angiotensin-converting enzyme (ACE) inhibitor prodrug . Its primary target is ACE, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor.
- After oral administration, Quinapril is hydrolyzed to its active metabolite, quinaprilat, predominantly in the liver . Quinaprilat directly inhibits ACE.
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYKENLGBOEPD-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146035 | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-49-9 | |
Record name | PD 109488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-109488 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Quinapril Diketopiperazine and why is it relevant in the context of Quinapril Hydrochloride tablets?
A1: Quinapril Diketopiperazine is a potential degradation product of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. [, ] During the manufacturing and storage of Quinapril Hydrochloride tablets, the active ingredient can degrade due to factors like hydrolysis and temperature. [] This degradation can lead to the formation of impurities, including Quinapril Diketopiperazine. [, ] Monitoring the levels of Quinapril Diketopiperazine is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.
Q2: How can I effectively separate and quantify Quinapril Diketopiperazine in Quinapril Hydrochloride tablets?
A2: High-performance liquid chromatography (HPLC) has proven to be an effective method for analyzing Quinapril Hydrochloride tablets and detecting impurities like Quinapril Diketopiperazine. [, ] Both cited studies successfully separated Quinapril Diketopiperazine from the main drug component using different HPLC methods. These methods employed specific columns, mobile phases, and detection wavelengths to achieve optimal separation and quantification. The presence of a well-defined peak for Quinapril Diketopiperazine, distinct from Quinapril Hydrochloride, allows for its accurate identification and quantification in the tablet formulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.